molecular formula C8H12ClNO5 B14756481 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate CAS No. 1693-97-6

1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate

Katalognummer: B14756481
CAS-Nummer: 1693-97-6
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: XWAXPMGUSCKFCU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H12ClNO5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate typically involves the reaction of 2,6-dimethylpyridine with methanol in the presence of a strong acid, such as perchloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .

Analyse Chemischer Reaktionen

1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:

    2,6-Dimethylpyridine: A precursor in the synthesis of the compound.

    1-Methoxy-2,6-dimethylpyridinium chloride: A similar compound with chloride instead of perchlorate.

    1-Methoxy-2,6-dimethylpyridinium bromide: Another similar compound with bromide instead of perchlorate.

The uniqueness of this compound lies in its specific perchlorate anion, which can influence its reactivity and applications .

Eigenschaften

CAS-Nummer

1693-97-6

Molekularformel

C8H12ClNO5

Molekulargewicht

237.64 g/mol

IUPAC-Name

1-methoxy-2,6-dimethylpyridin-1-ium;perchlorate

InChI

InChI=1S/C8H12NO.ClHO4/c1-7-5-4-6-8(2)9(7)10-3;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

XWAXPMGUSCKFCU-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C(=CC=C1)C)OC.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.